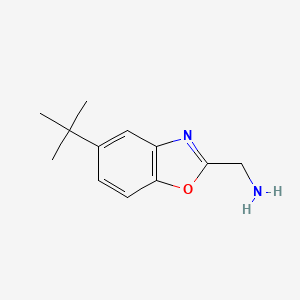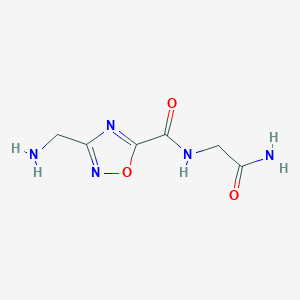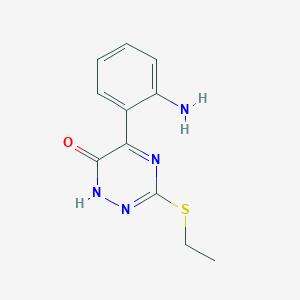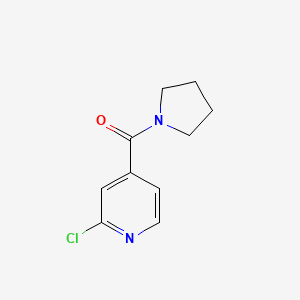![molecular formula C12H24N2O4S B1293064 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid CAS No. 1119452-27-5](/img/structure/B1293064.png)
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid (BEASPCA) is a carboxylic acid derived from the piperidine family. It has a wide range of applications in the fields of biochemistry and pharmacology. BEASPCA is a versatile compound that can be used as a building block for the synthesis of various compounds and pharmaceuticals. In addition, BEASPCA has been studied for its potential therapeutic uses, such as its ability to inhibit the activity of certain enzymes and to modulate the activity of certain receptors.
Scientific Research Applications
Synthesis and Anticancer Applications
Synthesis of Piperidine Derivatives as Anticancer Agents : A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, investigating their potential as anticancer agents. The compounds showed promising anticancer activity, with specific derivatives demonstrating low IC50 values, suggesting strong anticancer capabilities relative to the reference drug, doxorubicin (Rehman et al., 2018).
Synthesis and Enzyme Inhibition Applications
AChE and BChE Enzyme Inhibition : Another research synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, characterizing them for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies were used to examine binding interactions with human AChE and BChE proteins, revealing the potential of these compounds as inhibitors (Khalid et al., 2014).
Synthesis and Antibacterial Applications
Antibacterial Activity of Piperidine-Oxadiazole Derivatives : A study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, exploring their antibacterial potentials. One compound emerged as the most active growth inhibitor against several bacterial strains, including Salmonella typhi and Escherichia coli, showcasing the antibacterial efficacy of these derivatives (Iqbal et al., 2017).
Synthesis and Antioxidant Applications
Antioxidant Capacity of Sulfonyl Hydrazones : Research on the synthesis of sulfonyl hydrazone scaffolds incorporating piperidine rings assessed the antioxidant capacity and anticholinesterase activity of the synthesized compounds. Certain compounds demonstrated significant antioxidant activity, outperforming standard antioxidants in specific assays, highlighting their potential in medicinal chemistry (Karaman et al., 2016).
Alzheimer's Disease Treatment Applications
Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized, aiming to evaluate new drug candidates for Alzheimer's disease. These compounds underwent structural analysis and enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as therapeutic agents (Rehman et al., 2018).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .
properties
IUPAC Name |
1-[butyl(ethyl)sulfamoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-3-5-8-13(4-2)19(17,18)14-9-6-11(7-10-14)12(15)16/h11H,3-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONWZKYBISAJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)



![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)